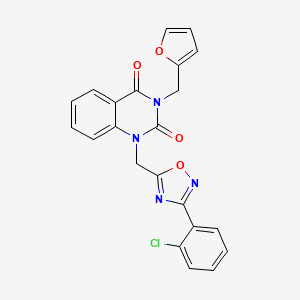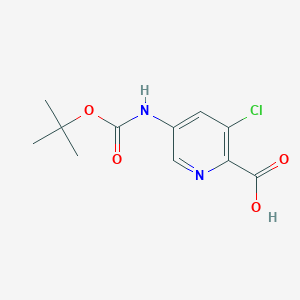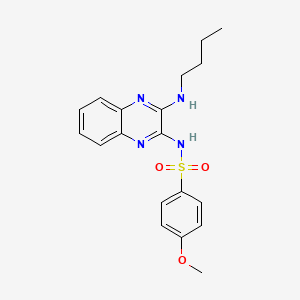
N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have diverse biological activities and chemical properties . They are widely used in pharmaceuticals and industrial applications .
Synthesis Analysis
Quinoxalines can be synthesized by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinoxalines involves a two-ring system with nitrogen atoms at the 1 and 4 positions . The exact structure of “N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” could not be found.Chemical Reactions Analysis
Quinoxalines can undergo various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical And Chemical Properties Analysis
Quinoxalines have diverse chemical properties due to their diverse biological activities . The exact physical and chemical properties of “this compound” could not be found.科学的研究の応用
Crystallography and Molecular Structure
The study of crystallography and molecular structure plays a crucial role in understanding the physical and chemical properties of compounds. For instance, the structural determination of related sulfonamide compounds has revealed their crystal packing and hydrogen bonding interactions, which are essential for their biological activity and solubility (Nirmala & Gowda, 1981).
Anticancer Research
Sulfonamide derivatives have shown promising results in anticancer research. Compounds with the sulfonamide moiety have been synthesized and screened for cytotoxic activity against various cancer cell lines. Their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, makes them potential candidates for cancer therapy (Srikanth et al., 2016).
Fluorophore Development
In the development of fluorophores, sulfonamide derivatives have been explored for their ability to form fluorescent complexes with metals such as Zn(II). These complexes are used in bioimaging and as sensors for detecting metal ions in biological systems. The synthesis and characterization of these compounds provide insights into their photophysical properties and potential applications (Kimber et al., 2003).
Chemical Synthesis
Sulfonamide compounds serve as key intermediates in the synthesis of various organic molecules. Their reactivity and selectivity have been utilized in the synthesis of novel quinolines, which possess anticancer and radioprotective properties. The development of new synthetic methodologies using these compounds contributes to the advancement of medicinal chemistry (Ghorab et al., 2008).
将来の方向性
特性
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCBHSQIAZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

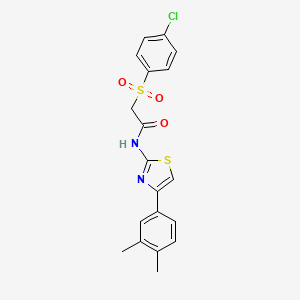
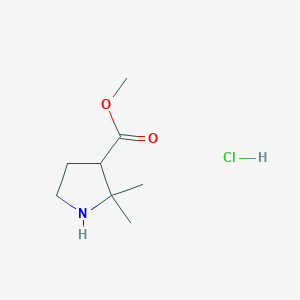
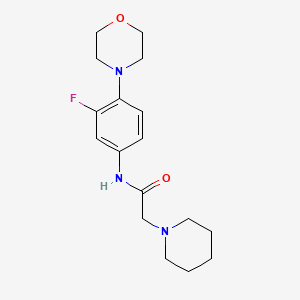
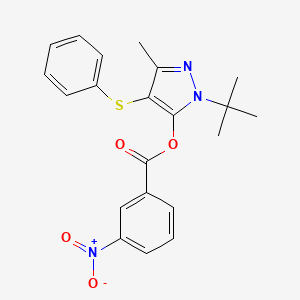
![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)
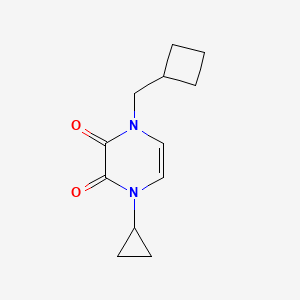
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
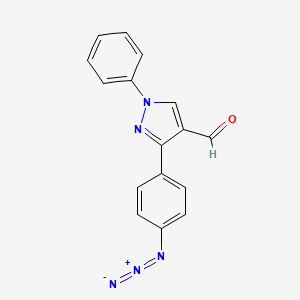
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)

